Neuropeptide Y(29-64) solubility problems in aqueous buffers

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Compound of Interest

Compound Name: Neuropeptide Y(29-64)

Cat. No.: B15603914

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Technical Support Center: Neuropeptide Y(29-64) Solubility

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with **Neuropeptide Y(29-64)**. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is Neuropeptide Y(29-64) and why is its solubility important?

Neuropeptide Y(29-64) is a 36-amino acid C-terminal fragment of the full-length Neuropeptide Y (NPY).[1][2] NPY and its fragments are crucial neuromodulators involved in physiological processes like appetite regulation, stress response, and cardiovascular health.[3] Achieving proper solubility is critical for accurate dosing and obtaining reliable, reproducible results in experiments.[1] Incomplete dissolution can lead to inaccurate concentration measurements and misleading outcomes.[1]

Q2: What are the recommended solvents for reconstituting **Neuropeptide Y(29-64)**?

For in vitro studies, sterile distilled water is a common starting point.[1][4] Commercial suppliers report good solubility in water.[4] If solubility is limited, Dimethyl sulfoxide (DMSO) can be used to prepare a concentrated stock solution, which can then be further diluted into your aqueous

Troubleshooting & Optimization





experimental buffer.[1][4] For in vivo use, more complex multi-component solvent systems may be required.[1]

Q3: How should I prepare and store stock solutions of **Neuropeptide Y(29-64)**?

To maintain peptide integrity, it is recommended to store stock solutions in aliquots to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), -80°C is recommended.[1][4] For shorter periods (up to one month), -20°C is suitable.[1][4] Always ensure the peptide is stored sealed and away from moisture.[4]

Q4: What factors can negatively impact the solubility of **Neuropeptide Y(29-64)**?

Several factors influence peptide solubility:

- Amino Acid Composition: The presence of hydrophobic amino acids can decrease solubility in aqueous solutions.[5]
- pH and Net Charge: Peptides are least soluble at their isoelectric point (pl), where their net charge is zero.[5][6] Adjusting the pH away from the pl can significantly improve solubility.[5]
- Aggregation: Peptides, particularly those with hydrophobic regions, can self-associate and form insoluble aggregates.[6][7]
- Improper Handling: Before opening the vial, always allow the lyophilized peptide to warm to room temperature and centrifuge it briefly to collect all the powder at the bottom.[8]

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Q5: My lyophilized **Neuropeptide Y(29-64)** powder won't dissolve in water. What should I do?

If you encounter poor solubility in water, follow these steps:

- Use Sonication: Brief intervals of sonication in a water bath can help break up aggregates and enhance dissolution.[1][8][9]
- Try Gentle Warming: Warming the solution to less than 40°C can sometimes improve solubility, but be cautious as excessive heat can cause degradation.[9]



- Adjust pH: Since peptides are more soluble at a pH away from their pI, a slight adjustment
 may help. For a basic peptide (net positive charge), adding a small amount of a dilute acid
 like 10% acetic acid is recommended.[1][8] For an acidic peptide (net negative charge), a
 dilute base like 10% ammonium bicarbonate can be used.[1]
- Use an Organic Solvent: Dissolve the peptide in a minimal amount of 100% DMSO first.[1]
 Once fully dissolved, slowly add this stock solution to your aqueous buffer while vortexing to
 reach the desired final concentration.[1][10] Keep the final DMSO concentration low (typically
 under 10%) to avoid affecting your experiment.[1]

Q6: I dissolved the peptide in DMSO, but it precipitated when I added my aqueous buffer. What went wrong?

Precipitation during dilution indicates you have exceeded the peptide's solubility limit in the final buffer composition.[10] This is common with hydrophobic peptides.[10]

Solution:

- Reduce Final Concentration: The simplest solution is to prepare a new solution at a lower final concentration.[10]
- Slow Dilution: When diluting the DMSO stock, add it very slowly (drop-by-drop) into the aqueous buffer while vigorously stirring or vortexing.[10] This helps prevent localized high concentrations that can trigger precipitation.

Q7: My final **Neuropeptide Y(29-64)** solution is cloudy. Can I still use it?

A cloudy or hazy solution indicates incomplete dissolution or the formation of fine aggregates. [1] It is not recommended to use a cloudy solution, as the actual concentration of soluble peptide will be unknown and the aggregates could lead to erroneous results.[1] Attempt to clarify the solution using sonication or gentle warming. If it remains cloudy, you must prepare a fresh solution, potentially using a different solvent strategy.[1]

Quantitative Data Summary

The solubility of Neuropeptide Y and its fragments can vary based on the specific product and supplier. The data below is compiled from publicly available sources.



Compound	Solvent	Reported Solubility	Source
Neuropeptide Y(29-64)	H₂O	≥ 46.67 mg/mL (10.92 mM)	MedChemExpress[4]
Neuropeptide Y(29-64)	DMSO	16.67 mg/mL (3.90 mM)	MedChemExpress[4] [11]
Neuropeptide Y(29-64)	DMSO	Soluble	BOC Sciences[3]
Neuropeptide Y (Full Length)	PBS (pH 7.2)	~10 mg/mL	Cayman Chemical[12]
Neuropeptide Y (Full Length)	Water	Soluble to 1 mg/mL	Tocris Bioscience[13]
Neuropeptide Y (Full Length)	Ethanol, DMSO, DMF	~30 mg/mL	Cayman Chemical[12]
Note: "≥" indicates that the peptide is soluble at this concentration, but the saturation point may be higher.[1][4]			

Experimental Protocols Protocol 1: Reconstitution of Neuropeptide Y(29-64)

This protocol provides a general guideline for dissolving lyophilized Neuropeptide Y(29-64).

Materials:

- Vial of lyophilized Neuropeptide Y(29-64)
- · Sterile distilled water
- High-purity DMSO (if required)



- Desired aqueous buffer (e.g., PBS)
- Sterile pipette tips
- Vortexer
- · Ultrasonic water bath

Procedure:

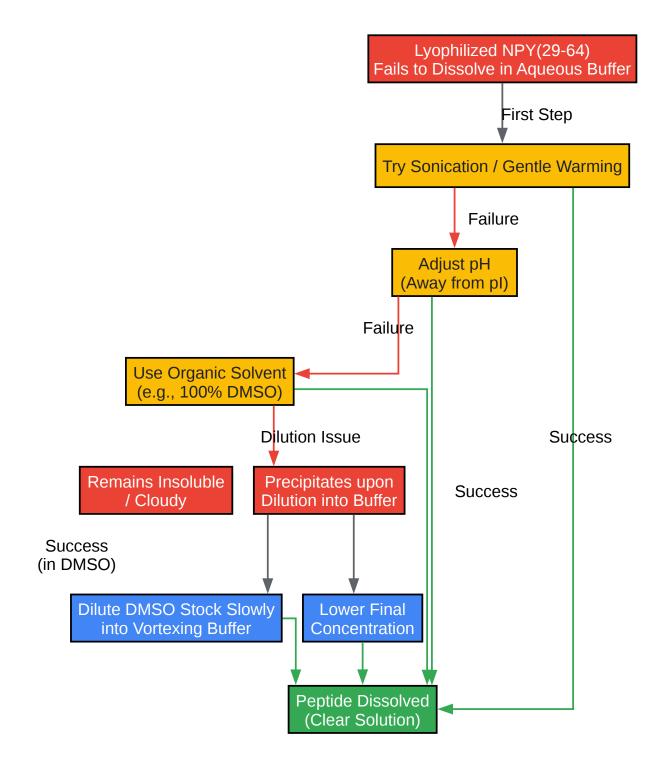
- Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.
- Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.[8]
- Initial Dissolution (Water):
 - Add the calculated volume of sterile distilled water to the vial to achieve your desired stock concentration.
 - Vortex gently to mix.
 - If the peptide does not fully dissolve, proceed to step 4.
- Aiding Dissolution:
 - Place the vial in an ultrasonic water bath for short intervals (e.g., 10-15 seconds).[1]
 Check for dissolution between intervals.
 - Caution: Sonication can heat the sample, so use brief pulses to avoid peptide degradation.
 [9]
- Alternative Dissolution (DMSO):
 - If the peptide remains insoluble in water, use a fresh vial.
 - Add a minimal volume of 100% DMSO to completely dissolve the peptide, creating a concentrated stock.[1]
- Dilution into Aqueous Buffer:



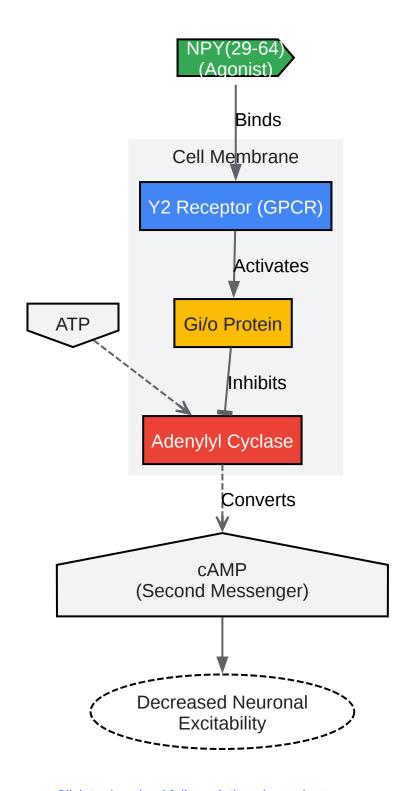
- While vigorously vortexing your target aqueous buffer, slowly add the DMSO stock solution drop-by-drop to reach the final working concentration.[10]
- Final Check & Storage:
 - $\circ~$ The final solution should be clear and free of particulates.[1] If intended for cell culture, sterilize using a 0.22 μm filter.
 - Store the solution in aliquots at -20°C or -80°C as described in the FAQ section.[4]

Visualizations Troubleshooting Workflow









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